1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by cyclization and esterification reactions . Industrial production methods may utilize transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can form additional heterocyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted pyrazoles and quinazolines .
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Industry: It finds applications in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives like 1-phenyl-3-methyl-1H-pyrazol-5-ol and quinazoline derivatives like 4-aminoquinazoline. Compared to these compounds, 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester exhibits unique properties such as higher stability and selectivity in biological systems .
Properties
CAS No. |
131073-56-8 |
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Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
methyl 1-methyl-5-(4-oxoquinazolin-3-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H12N4O3/c1-17-12(10(7-16-17)14(20)21-2)18-8-15-11-6-4-3-5-9(11)13(18)19/h3-8H,1-2H3 |
InChI Key |
UTUIJKXKXKFFID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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